molecular formula C24H21NO6 B2769122 (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate CAS No. 859665-99-9

(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2769122
CAS No.: 859665-99-9
M. Wt: 419.433
InChI Key: ZPLFTSHDSUOVSG-XKZIYDEJSA-N
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Description

The compound (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate features a benzofuran-3-one core with a (2Z)-configured methylidene group at the 2-position, substituted by a 2-methyl-2H-chromen-3-yl moiety. At the 6-position of the benzofuran ring, a morpholine-4-carboxylate ester is attached. Chromene (a bicyclic oxygen-containing heterocycle) and morpholine (a six-membered amine-ether) contribute distinct electronic and steric properties.

Properties

IUPAC Name

[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-15-17(12-16-4-2-3-5-20(16)29-15)13-22-23(26)19-7-6-18(14-21(19)31-22)30-24(27)25-8-10-28-11-9-25/h2-7,12-15H,8-11H2,1H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLFTSHDSUOVSG-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions The process begins with the preparation of the chromene and benzofuran intermediates, followed by their coupling through a methylene bridge

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural components:

  • Chromene Core : Known for its antioxidant and anticancer properties.
  • Benzofuran Structure : Associated with antimicrobial and anti-inflammatory activities.
  • Morpholine Ring : Often enhances the solubility and bioavailability of pharmaceutical compounds.

Biological Activities

The compound has been investigated for various biological activities, which are summarized in the following table:

Activity Type Description References
AntioxidantProtects against oxidative stress by scavenging free radicals.
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth.
AntimicrobialExhibits activity against various bacteria and fungi.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo.

Anticancer Activity

A study evaluated the cytotoxic effects of derivatives related to the compound against several cancer cell lines. The most active derivatives demonstrated significant inhibition of cell proliferation and induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and interleukin suppression .

Antimicrobial Properties

Research has shown that compounds with similar structural features exhibit antimicrobial activity against both standard and clinical strains of bacteria. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In a recent study, derivatives were tested for their ability to modulate inflammatory responses in human cells. Results indicated a reduction in pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with benzofuran-3-one derivatives documented in the evidence, differing primarily in substituents at the 2- and 6-positions. Key comparisons are summarized below:

Table 1: Structural and Computed Property Comparison

Compound Name 2-Substituent 6-Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
Target Compound 2-Methyl-2H-chromen-3-yl Morpholine-4-carboxylate ~430 (estimated) ~6.5* 6
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate (CAS 859138-41-3) 4-Chlorophenyl Furan-2-carboxylate 366.7 5.0 5
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate (CAS 622812-48-0) 2,4,5-Trimethoxyphenyl Methanesulfonate ~430 (estimated) ~3.5* 7
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate Pyridin-3-yl 4-Methoxybenzenesulfonate ~420 (estimated) ~4.2* 7

*Estimated based on substituent contributions.

Key Observations:

2-Position Substituents: The target compound’s chromene group introduces a rigid, planar bicyclic structure, contrasting with the monocyclic aryl (e.g., 4-chlorophenyl) or heteroaryl (e.g., pyridin-3-yl) groups in analogs. Electron-donating groups (e.g., methoxy in 2,4,5-trimethoxyphenyl) could increase electron density at the methylidene bridge, influencing reactivity or binding interactions .

Sulfonate esters (e.g., methanesulfonate, 4-methoxybenzenesulfonate) are strongly electron-withdrawing, which may stabilize the molecule against hydrolysis but reduce bioavailability .

Computed Properties :

  • The target compound’s higher estimated XLogP3 (~6.5 vs. 5.0 in the 4-chlorophenyl analog) suggests greater lipophilicity, likely due to chromene’s hydrophobic ring system and morpholine’s moderate polarity.
  • Increased hydrogen bond acceptors (6 vs. 5–7 in analogs) could enhance interactions with biological targets, such as enzymes or receptors .

Research Implications and Gaps

While structural analogs highlight trends in substituent effects, the provided evidence lacks experimental data on the target compound’s synthesis, bioactivity, or physicochemical properties. Further studies should prioritize:

  • Synthetic routes: Leveraging methods for analogous benzofuran-3-one derivatives, such as Knoevenagel condensation for the methylidene bridge .
  • Biological screening : Testing for antimicrobial, anti-inflammatory, or anticancer activity, given the pharmacological relevance of benzofuran and chromene motifs.
  • Solubility and stability assays : Comparing morpholine carboxylate’s performance with sulfonate or furan-based esters.

Biological Activity

The compound (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule that belongs to the class of benzofuran derivatives. This class is well-known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H19NO5C_{22}H_{19}NO_5, with a molecular weight of 373.39 g/mol. The structural components include a benzofuran core, a chromene moiety, and a morpholine ring, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC22H19NO5C_{22}H_{19}NO_5
Molecular Weight373.39 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds containing the chromene and benzofuran scaffolds exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives containing the chromene structure can induce apoptosis in cancer cells. For instance, compounds similar to this one have been reported to activate caspases leading to cell cycle arrest and reduced cell migration in various cancer cell lines .
    • Specific IC50 values for related compounds against MCF-7 breast cancer cells have been documented, with some exhibiting potent activity as low as 0.47 µM .
  • Antimicrobial Activity :
    • Compounds with similar structures have demonstrated significant antimicrobial effects against various pathogens. For example, certain analogs showed effectiveness against Candida albicans and Aspergillus niger .
    • The presence of electron-withdrawing or donating functional groups has been linked to enhanced antimicrobial activity .
  • Anti-inflammatory and Other Activities :
    • The compound's potential as an anti-inflammatory agent has been suggested based on its ability to inhibit pro-inflammatory mediators in vitro .
    • Other activities reported include antidiabetic and anticonvulsant effects, showcasing the versatility of this compound's biological profile .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The morpholine moiety may interact with specific enzymes or receptors, modulating their activity and leading to various therapeutic outcomes.
  • Cellular Pathways : Interaction with cellular pathways involved in apoptosis and inflammation may be a critical aspect of its anticancer and anti-inflammatory properties .

Case Studies

Several research studies have explored the biological activity of structurally related compounds:

  • Study on Anticancer Effects :
    • A study evaluated the effects of several benzofuran derivatives on MCF-7 cells, establishing a correlation between structural modifications and enhanced anticancer activity.
    • Results indicated that specific substitutions on the chromene scaffold significantly increased potency against cancer cells.
  • Antimicrobial Efficacy Analysis :
    • Another investigation focused on the antimicrobial properties of various chromene derivatives, revealing that modifications could lead to improved efficacy against resistant strains of bacteria and fungi.

Q & A

Q. How to analyze reaction byproducts during large-scale synthesis?

  • Methodology : Use LC-MS/MS (QTOF analyzer) for untargeted profiling of byproducts. Isolate major impurities via prep-HPLC and characterize structures via 2D NMR (COSY, HSQC) .

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